

# 2-tert-Butylpyrazine chemical properties and structure

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## Compound of Interest

Compound Name: 2-tert-Butylpyrazine

Cat. No.: B1581022

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An In-depth Technical Guide to **2-tert-Butylpyrazine**: Chemical Properties, Synthesis, and Applications

## Introduction

**2-tert-Butylpyrazine** is a heterocyclic aromatic organic compound belonging to the pyrazine family. The pyrazine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 4. This core structure is a significant pharmacophore found in numerous FDA-approved drugs and biologically active compounds.[1] **2-tert-Butylpyrazine** itself is particularly recognized in the flavor and fragrance industry for its distinct aroma profile, described as minty, green, and nutty with notes of bell pepper.[2] This guide provides a comprehensive technical overview of its chemical structure, properties, a representative synthesis protocol, and its applications for researchers, scientists, and professionals in drug development.

## Chemical Structure and Identifiers

The structure of **2-tert-Butylpyrazine** consists of a pyrazine ring substituted with a bulky tert-butyl group at the C-2 position. This substitution significantly influences the molecule's steric and electronic properties.

Caption: Chemical structure of **2-tert-Butylpyrazine**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	<b>2-tert-butylpyrazine</b>	<b>PubChem[3]</b>
CAS Number	32741-11-0	ChemicalBook[1]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub>	PubChem[3]
SMILES	CC(C)(C)C1=NC=CN=C1	PubChem[3]
InChIKey	YNQZVOWNJKASKQ-UHFFFAOYSA-N	PubChem[3]

| EC Number | 251-186-7 | ECHEMI[4] |

## Physicochemical Properties

The physical and chemical properties of **2-tert-Butylpyrazine** are summarized below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	<b>136.19 g/mol</b>	<b>PubChem[3]</b>
Appearance	Colorless to light yellow clear liquid	ChemicalBook[1]
Density	0.955 ± 0.06 g/cm <sup>3</sup> (Predicted)	ChemicalBook[1], ECHEMI[4]
Boiling Point	179.9 ± 20.0 °C (Predicted)	ChemicalBook[1], ECHEMI[4]
Flash Point	66.11 °C (151.00 °F)	The Good Scents Company[5]
Solubility	Soluble in alcohol. Water solubility estimated at 2286 mg/L @ 25 °C.	Perflavory[6]
pKa	1.79 ± 0.10 (Predicted)	ChemicalBook[1]
LogP	1.5 - 1.77 (Estimated)	PubChem[3], ECHEMI[4]

| Refractive Index | 1.4870 - 1.4910 | ChemicalBook[1] |

## Synthesis of 2-tert-Butylpyrazine

The synthesis of substituted pyrazines can be achieved through various methods, with a common and fundamental approach being the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[6][7] This methodology provides a direct route to the pyrazine core.

### Representative Experimental Protocol: Condensation Method

This protocol describes a plausible synthesis of **2-tert-Butylpyrazine** based on established chemical principles for pyrazine formation. The key reaction is the condensation of ethylenediamine with 1,1-dimethyl-2,3-butanedione (pivaloylacetalddehyde), which is a 1,2-dicarbonyl compound.

Causality Behind Experimental Choices:

- **Inert Atmosphere:** The reaction is run under nitrogen to prevent the oxidation of reagents and intermediates, which can be sensitive to air, ensuring a higher yield of the desired product.
- **Solvent:** Ethanol is chosen as a solvent because it readily dissolves both the diamine and dicarbonyl reactants and is relatively easy to remove upon completion of the reaction.
- **Reflux Conditions:** Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent cyclization/aromatization steps to proceed at a reasonable rate.
- **Work-up:** The aqueous work-up with solvent extraction is a standard method to separate the organic product from inorganic salts and water-soluble impurities. Drying the organic layer is critical to remove residual water before solvent evaporation to obtain a pure product.

Caption: Generalized workflow for the synthesis of **2-tert-Butylpyrazine**.

Step-by-Step Methodology:

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1-dimethyl-2,3-butanedione (1.0 equivalent) dissolved in 100 mL of absolute ethanol.
- **Inert Atmosphere:** Purge the flask with dry nitrogen gas for 5-10 minutes to create an inert atmosphere.
- **Reagent Addition:** While stirring, add ethylenediamine (1.05 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.
- **Condensation and Cyclization:** Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- **Extraction:** Redissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer with two 50 mL portions of deionized water and one 50 mL portion of saturated aqueous sodium chloride (brine).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-tert-Butylpyrazine** as an oil.
- **Purification:** Purify the crude product by vacuum distillation to afford the pure **2-tert-Butylpyrazine**.

## Spectroscopic Data

Characterization of the synthesized product is essential to confirm its identity and purity. Authoritative spectral data can be found in databases such as the NIST Chemistry WebBook and PubChem.<sup>[8][9]</sup>

- **<sup>1</sup>H NMR:** The spectrum would be expected to show signals corresponding to the aromatic protons on the pyrazine ring and a characteristic singlet for the nine equivalent protons of the tert-butyl group.

- $^{13}\text{C}$  NMR: The spectrum would display distinct signals for the four unique carbon atoms of the pyrazine ring and the two types of carbon atoms in the tert-butyl group.
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight (136.19 g/mol ).
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, as well as C=N and C=C stretching vibrations within the pyrazine ring.

## Applications and Relevance

### Flavor and Fragrance Industry

The primary commercial application of **2-tert-Butylpyrazine** is as a flavor and fragrance agent. [5] Its powerful and distinctive aroma makes it a valuable component in the formulation of flavors for a variety of food products, including baked goods and beverages, and in creating unique scents for cosmetics and perfumes. [2]

### Drug Development and Medicinal Chemistry

The pyrazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry. [1] This means the pyrazine core is a recurring structural motif in molecules that exhibit a wide range of biological activities. Several essential medicines, including pyrazinamide (anti-tuberculosis), amiloride (diuretic), and bortezomib (anti-cancer), feature a pyrazine ring.

While **2-tert-Butylpyrazine** is not itself a therapeutic agent, its structure makes it a valuable building block or intermediate for the synthesis of more complex, biologically active molecules. [4] The tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability or enhanced lipophilicity, which can be crucial for a drug candidate's efficacy. Researchers in drug discovery can utilize **2-tert-Butylpyrazine** as a starting material to explore novel chemical space in the search for new therapeutics.

## Safety and Handling

**2-tert-Butylpyrazine** is classified as a flammable liquid and vapor and is harmful if swallowed. [3]

- **Handling:** Use in a well-ventilated area and avoid breathing vapors or mist. Keep away from heat, sparks, open flames, and other sources of ignition. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

In case of exposure, it is critical to seek fresh air if inhaled, wash skin thoroughly with soap and water, and rinse eyes cautiously with water for several minutes. If swallowed, rinse the mouth and call a poison center or doctor.

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